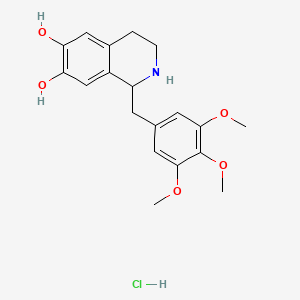
Trimetoquinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Aplicaciones Científicas De Investigación
Bronchodilator Effects in Veterinary Medicine
Trimetoquinol has been evaluated for its potential use as a therapeutic agent in horses with 'heaves,' a condition similar to asthma in humans. Studies have explored its pharmacodynamics when administered via intravenous and intratracheal routes, assessing its efficacy and side effects such as sweating, agitation, and muscle trembling. While findings indicate that Trimetoquinol is a potent cardiac stimulant and a modest bronchodilator, its appropriateness for alleviating signs in horses with 'heaves' via these administration routes is questionable. Further investigations into oral and aerosol routes are deemed necessary to ascertain its safety and efficacy for bronchoconstriction typical of 'heaves' (Camargo et al., 2006).
Pharmacokinetics in Veterinary Contexts
Research on the pharmacokinetics of Trimetoquinol in horses with heaves following intravenous and intra-tracheal administration has provided insights into its plasma and urinary concentrations. This study highlights the rapid decline of Trimetoquinol plasma levels post-intravenous administration, correlating with the quick onset and short duration of its effects observed in prior studies. The unique plasma concentration pattern following intra-tracheal administration suggests distinct pharmacokinetic behavior, emphasizing the need for further exploration to understand its therapeutic implications fully (Camargo et al., 2008).
Interaction with Beta-Adrenergic Receptors
Studies on Trimetoquinol and its derivatives have revealed their activity at human beta-adrenergic receptors. These investigations are crucial for understanding how Trimetoquinol interacts with these receptors, potentially offering a foundation for new therapeutic applications. For instance, the evaluation of Trimetoquinol analogs at human beta(1)- and beta(3)-adrenergic receptors has uncovered variations in binding affinities and potencies, suggesting the structural and electronic properties of substituents on Trimetoquinol necessary for potent activation of these receptors (Konkar et al., 2001).
Metabolic and Environmental Implications
Research extends to the environmental and metabolic implications of Trimetoquinol, with studies exploring its presence in environmental matrices such as sewage treatment plants. These studies shed light on the broader ecological footprint of Trimetoquinol, contributing to our understanding of its environmental persistence and potential impacts (Lindberg et al., 2005).
Propiedades
Número CAS |
14187-92-9 |
|---|---|
Nombre del producto |
Trimetoquinol |
Fórmula molecular |
C19H23NO5 |
Peso molecular |
0 |
Nombre IUPAC |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
Sinónimos |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



